(S)-2-methylbutanoic acid

Catalog No.
S573191
CAS No.
1730-91-2
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-methylbutanoic acid

CAS Number

1730-91-2

Product Name

(S)-2-methylbutanoic acid

IUPAC Name

(2S)-2-methylbutanoic acid

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1

InChI Key

WLAMNBDJUVNPJU-BYPYZUCNSA-N

SMILES

CCC(C)C(=O)O

Synonyms

(2S)-2-Methyl-butanoic Acid; (+)-2-Methylbutanoic Acid; (+)-2-Methylbutyric Acid; (+)-α-Methylbutyric Acid; (2S)-2-Methylbutanoic Acid; (2S)-2-Methylbutyric Acid; (S)-2-Methylbutanoic Acid; (S)-2-Methylbutyric Acid; S-(+)-2-Methylbutanoic Acid

Canonical SMILES

CCC(C)C(=O)O

Isomeric SMILES

CC[C@H](C)C(=O)O

Occurrence and Natural Functions

(S)-2-Methylbutanoic acid is found naturally in various fruits, including apples and apricots, as well as in the scent of the orchid Luisia curtisii. Research suggests it may play a role in the volatile compounds that contribute to the aroma of these fruits [].

(R)-2-Methylbutanoic acid, the enantiomer of (S)-2-methylbutanoic acid, is also found naturally and is known to be a metabolite produced by some bacteria during nutrient starvation [].

Potential Applications in Research

While the specific research applications of (S)-2-methylbutanoic acid are still being explored, its potential uses include:

  • As a chiral building block: Due to its chirality, (S)-2-methylbutanoic acid can be used as a starting material for the synthesis of other chiral molecules, which are important in various fields of research, including pharmaceutical development [].
  • In studies of plant physiology: As it is found naturally in some plants, (S)-2-methylbutanoic acid may be involved in various plant processes. Researchers are investigating its potential role in plant-pollinator interactions and its contribution to the flavor profile of fruits [].

(S)-2-methylbutanoic acid, also known as (S)-2-methylbutyric acid, is a branched-chain carboxylic acid with the molecular formula C5H10O2C_5H_{10}O_2. This compound is one of the two enantiomers of 2-methylbutanoic acid, the other being (R)-2-methylbutanoic acid. The (S)-enantiomer is commonly found in various fruits, such as apples and apricots, and contributes to the aroma of certain orchids like Luisia curtisii .

The compound features a butanoic acid backbone with a methyl group attached to the second carbon, which gives it unique properties and reactivity compared to its structural isomers. Its distinct fruity odor makes it valuable in flavoring and fragrance applications .

, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Reacting with amines to form amides.
  • Formation of Acid Chlorides: Reacting with thionyl chloride or oxalyl chloride to create acid chlorides, which can serve as intermediates for further reactions.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form smaller molecules .

These reactions are crucial for synthesizing derivatives that can be used in pharmaceuticals and food additives.

(S)-2-methylbutanoic acid is recognized for its presence in various natural sources and its biological significance. It is produced from the amino acid leucine during metabolic processes in mammals. The compound exhibits various biological activities, including:

  • Flavor Contribution: It is a significant contributor to the flavor profile of fruits and certain food products.
  • Potential Antimicrobial Properties: Some studies suggest that short-chain fatty acids may have antimicrobial effects, although specific research on (S)-2-methylbutanoic acid's activity is limited .

Due to its natural occurrence in food, it is considered safe for consumption at typical dietary levels.

The synthesis of (S)-2-methylbutanoic acid can be achieved through several methods:

  • Grignard Reaction: Racemic 2-methylbutanoic acid can be synthesized by reacting 2-chlorobutane with carbon dioxide using a Grignard reagent .
  • Asymmetric Hydrogenation: A more selective method involves the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst, which allows for the production of either enantiomer .
  • Enantioselective Synthesis: Historical methods include heating ethyl(methyl)malonic acid with chiral bases like brucine to yield optically active products .

These methods highlight the versatility in synthesizing this compound for various applications.

(S)-2-methylbutanoic acid has several applications across different industries:

  • Flavoring Agents: Its sweet and fruity aroma makes it popular in food flavorings and fragrances .
  • Cosmetics: Used in perfumes due to its pleasant scent.
  • Pharmaceuticals: As a building block for synthesizing more complex molecules.
  • Food Industry: Recognized as a safe additive by regulatory bodies such as the Food and Agriculture Organization and World Health Organization .

The compound's sensory properties contribute significantly to its utility in these fields.

(S)-2-methylbutanoic acid shares structural similarities with several other branched-chain fatty acids. Below are some comparable compounds:

Compound NameStructureUnique Characteristics
3-Methylbutanoic AcidC5H10O2C_5H_{10}O_2Found in some fermented foods; less fruity aroma.
Valeric AcidC5H10O2C_5H_{10}O_2Has a strong odor; used in perfumes and as a solvent.
Isovaleric AcidC5H10O2C_5H_{10}O_2Characteristic cheesy odor; used in flavoring.

(S)-2-methylbutanoic acid stands out due to its pleasant fruity scent compared to the more pungent odors of its counterparts. This unique property enhances its desirability in flavoring applications while also influencing its biological activity.

XLogP3

1.2

LogP

1.18

UNII

5N31513I0N

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1730-91-2

Wikipedia

(S)-2-methylbutyric acid

Dates

Modify: 2023-08-15

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